Ethyl 6-benzyl-2-(2-(2,4-dichlorophenoxy)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a carboxylate ester, a benzyl group, a tetrahydrothieno pyridine ring, and a dichlorophenoxy group. These functional groups suggest that this compound could have interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the benzyl group might be introduced through a Friedel-Crafts alkylation, while the dichlorophenoxy group could be introduced through a nucleophilic aromatic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the number of different functional groups present. The tetrahydrothieno pyridine ring, for example, is a heterocyclic ring that contains both sulfur and nitrogen atoms .Chemical Reactions Analysis
The chemical reactivity of this compound would be expected to be quite diverse, given the variety of functional groups present. For example, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol, while the benzyl group could participate in a variety of reactions, including oxidation and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by the various functional groups present. For example, the presence of the polar carboxylate ester group could increase the compound’s solubility in polar solvents .Scientific Research Applications
Synthesis and Characterization
Research in organic chemistry often focuses on the synthesis and characterization of complex molecules. For example, studies on polyazanaphthalenes and the synthesis of tetrahydropyridines through annulation processes demonstrate the breadth of research in creating compounds with specific structural features for diverse applications. These syntheses involve reactions that yield compounds with potential utility in materials science, catalysis, and as intermediates for further chemical transformations (Harb et al., 1989; Zhu et al., 2003).
Potential Applications in Catalysis and Enzyme Mimicry
Research on diiron(II) complexes with benzyl and ethyl substitutions has explored their application in mimicking the active sites of enzymes such as methane monooxygenase. This work highlights the potential of structurally complex molecules in catalyzing specific reactions, which could be relevant to understanding the catalytic activities of related compounds (Carson & Lippard, 2006).
Anticancer Potential
The synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines and their evaluation against cancer cell lines offer insights into the medicinal chemistry applications of related compounds. Such research underscores the potential therapeutic uses of complex molecules, particularly in the development of anticancer agents (Temple et al., 1983).
Material Science Applications
Studies on coordination networks and their nonlinear optical properties suggest the use of complex molecules in the design of new materials with desirable electronic and optical characteristics. These investigations reveal the importance of molecular design in creating compounds for use in advanced technologies (Evans & Lin, 2001).
Future Directions
Properties
IUPAC Name |
ethyl 6-benzyl-2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24Cl2N2O4S.ClH/c1-2-32-25(31)23-18-10-11-29(13-16-6-4-3-5-7-16)14-21(18)34-24(23)28-22(30)15-33-20-9-8-17(26)12-19(20)27;/h3-9,12H,2,10-11,13-15H2,1H3,(H,28,30);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSJYSWCJVDCCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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